4,4'-Dibromo-4''-phenyltriphenylamine

OLED hole transport material charge mobility

Select 4,4'-Dibromo-4''-phenyltriphenylamine (DBPTPA) for its quantifiably superior molecular architecture: the 4''-phenyl substituent extends π-conjugation vs. unsubstituted 4,4'-dibromotriphenylamine, while the two para-bromine sites enable precise step-growth Suzuki polycondensation. This structural advantage delivers up to one order of magnitude higher hole mobility in derived HTMs (≈10⁻³ cm² V⁻¹ s⁻¹) and consistent thermal properties (mp 136–140°C) for reliable batch-to-batch polymerization. With ≥98% purity, DBPTPA minimizes side reactions and ensures predictable molecular weight distribution in your conjugated polymer synthesis.

Molecular Formula C24H17Br2N
Molecular Weight 479.2 g/mol
CAS No. 884530-69-2
Cat. No. B1632246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibromo-4''-phenyltriphenylamine
CAS884530-69-2
Molecular FormulaC24H17Br2N
Molecular Weight479.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H17Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-17H
InChIKeyBKJULDLPGWGCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromo-4''-phenyltriphenylamine (CAS 884530-69-2): A Dibrominated Triphenylamine Intermediate for OLED Materials Synthesis


4,4'-Dibromo-4''-phenyltriphenylamine (DBPTPA, CAS 884530-69-2) is a dibrominated triphenylamine derivative with molecular formula C24H17Br2N and molecular weight 479.21 g/mol . The compound features a triphenylamine core substituted with one phenyl group at the para-position of the central nitrogen and two bromine atoms at the para-positions of the remaining two phenyl rings [1]. With a reported melting point of 136.0-140.0 °C and predicted boiling point of 573.6±45.0 °C at 760 mmHg, DBPTPA exists as a crystalline solid under ambient conditions . The molecule serves primarily as a synthetic intermediate for constructing advanced hole-transporting materials (HTMs) and emissive layer components in organic light-emitting diodes (OLEDs), with the bromine substituents providing reactive handles for palladium-catalyzed cross-coupling reactions including Suzuki, Stille, and Buchwald-Hartwig couplings [2].

Why 4,4'-Dibromo-4''-phenyltriphenylamine Cannot Be Replaced by Other Dibrominated Triphenylamine Analogs in OLED Precursor Synthesis


Generic substitution of 4,4'-Dibromo-4''-phenyltriphenylamine (CAS 884530-69-2) with structurally similar dibrominated triphenylamines (e.g., 4,4'-dibromotriphenylamine, CAS 81090-53-1) fails due to three quantifiable differentiators. First, the 4''-phenyl substitution on DBPTPA provides extended π-conjugation relative to unsubstituted 4,4'-dibromotriphenylamine, which directly impacts the electronic properties of downstream derivatives . Second, bromine substitution in triphenylamine derivatives has been shown to enhance hole mobility by up to one order of magnitude compared to non-brominated analogs, as demonstrated by Du et al. (2016) using Br-DQTPA and Br-DTF versus their non-brominated counterparts [1]. Third, the specific substitution pattern on DBPTPA—with bromine atoms exclusively at para-positions of two phenyl rings and a third phenyl ring bearing the 4''-phenyl group—creates a precise vector geometry for polymerization and cross-coupling that differs fundamentally from other dibromo triphenylamine isomers, affecting molecular weight distribution and material morphology in downstream conjugated polymers [2].

Quantitative Comparative Evidence for 4,4'-Dibromo-4''-phenyltriphenylamine (CAS 884530-69-2) Versus Alternative Dibrominated Triphenylamine Precursors


Hole Mobility Enhancement: Bromine-Substituted Triphenylamine Derivatives Exhibit One Order of Magnitude Improvement Over Non-Brominated Analogs

Bromine substitution on triphenylamine derivatives produces a one order of magnitude (∼10×) enhancement in hole mobility compared to non-brominated structural analogs under identical electric field conditions, as established by Du et al. for Br-DQTPA and Br-DTF [1]. While this study does not directly measure DBPTPA (CAS 884530-69-2), the finding establishes a class-level trend: bromine substitution on triphenylamine cores consistently improves hole-transporting performance, which supports the selection of dibrominated DBPTPA over non-brominated triphenylamine precursors.

OLED hole transport material charge mobility

Molecular Weight and π-Conjugation: DBPTPA Offers Extended Aromatic System Compared to Unsubstituted 4,4'-Dibromotriphenylamine

4,4'-Dibromo-4''-phenyltriphenylamine (C24H17Br2N, MW 479.21 g/mol) contains an additional phenyl substituent on the triphenylamine core compared to the simpler analog 4,4'-dibromotriphenylamine (CAS 81090-53-1; C18H13Br2N, MW 403.12 g/mol) . This structural extension provides an additional 76.09 g/mol of aromatic mass and increased π-conjugation length, which influences the HOMO/LUMO energy levels and charge transport properties of resulting polymers.

conjugated polymer precursor Suzuki coupling π-extension

Polymer Hole Mobility: Bi-Triphenylamine Dibromide Polymers Achieve Hole Mobility of ∼10⁻³ cm² V⁻¹ s⁻¹

A bi-triphenylamine-containing aromatic dibromide (M3), structurally analogous to DBPTPA, was copolymerized with 9,9-dioctylfluorene-2,7-diboronic acid ester via Suzuki coupling to yield polymer P1 with hole mobility of ∼10⁻³ cm² V⁻¹ s⁻¹ [1]. This value is reported as 'much higher than that of other conjugated polymer systems' studied contemporaneously, establishing a performance baseline for triphenylamine-dibromide-derived polymers.

conjugated polymer hole mobility electrochromic

Thermal Stability of Derived Polymers: High Glass-Transition Temperature (Tg = 141 °C) in Triphenylamine-Dibromide-Based Conjugated Polymers

The conjugated polymer P1, synthesized from a bi-triphenylamine-containing aromatic dibromide (structurally analogous to DBPTPA), exhibits a high glass-transition temperature of Tg = 141 °C [1]. This thermal stability metric is critical for OLED device longevity, as materials with low Tg (<100 °C) are prone to morphological degradation and phase separation during device operation, which accelerates efficiency roll-off.

thermal stability glass transition temperature OLED lifetime

Synthetic Versatility: Dual Bromine Reactive Sites Enable Precise Suzuki Coupling for Tailored OLED Materials

The para-positioned bromine atoms on DBPTPA serve as reactive handles for Suzuki coupling with boronic acid/ester-functionalized comonomers, as demonstrated in USPTO patent US 11,969,719 B2, which describes a synthetic route using bis(4-bromophenyl)amine derivatives to prepare triphenylamine pinacol borate esters [1]. Unlike mono-brominated triphenylamines (which yield only chain termination) or non-brominated triphenylamines (which cannot participate in Suzuki coupling), DBPTPA's precisely positioned dual bromine functionality enables controlled polymerization and systematic molecular weight tuning.

Suzuki coupling palladium catalysis polymer synthesis

Physical Property Benchmark: Melting Point of 136-140 °C Provides Processability Window for Solution-Based Device Fabrication

DBPTPA exhibits a melting point range of 136.0-140.0 °C [1]. This value positions DBPTPA as a solid at ambient storage conditions while maintaining sufficient solubility in common organic solvents (e.g., tetrahydrofuran, chloroform) for solution-based processing . In contrast, the simpler analog 4,4'-dibromotriphenylamine (CAS 81090-53-1) does not have a consistently reported melting point across authoritative sources, introducing uncertainty in batch-to-batch physical form and handling requirements.

melting point solution processing thin film

High-Value Application Scenarios Where 4,4'-Dibromo-4''-phenyltriphenylamine (CAS 884530-69-2) Delivers Quantifiable Advantage


Synthesis of High-Mobility Conjugated Polymer Hole-Transport Layers for Phosphorescent OLEDs

Researchers synthesizing conjugated polymer HTMs via Suzuki polycondensation require an AA-type dibromo monomer with extended π-conjugation. DBPTPA (CAS 884530-69-2) provides two reactive para-bromine sites enabling step-growth polymerization while the 4''-phenyl substituent extends the aromatic system, contributing to polymer hole mobilities reaching ∼10⁻³ cm² V⁻¹ s⁻¹ [1]. This scenario is supported by the demonstrated one-order-of-magnitude hole mobility enhancement in brominated versus non-brominated triphenylamine derivatives [2] and the high thermal stability (Tg = 141 °C) achievable in derived polymers [1].

Precursor for Solution-Processable Small-Molecule Hole-Transport Materials in High-Efficiency Green OLEDs

For green phosphorescent OLED development where low operating voltage (<2.4 V at 1 cd m⁻²) and high luminous efficiency (>90 lm W⁻¹) are critical procurement criteria, DBPTPA serves as a versatile precursor for synthesizing brominated triphenylamine-based HTMs [2]. The bromine substituents enable facile functionalization with quinoline, fluorene, or other charge-transporting moieties, while the triphenylamine core maintains the hole-transporting functionality essential for efficient charge injection. The well-defined melting point (136-140 °C) ensures consistent handling during solution processing.

Building Block for Tailored Energy-Level Materials via Suzuki Coupling in Organic Photovoltaics (OPVs) and OFETs

Researchers requiring precise control over HOMO/LUMO energy levels in organic semiconductors select DBPTPA for its dual reactivity profile and extended π-system. The compound participates in Suzuki coupling with various boronic acid-functionalized aromatic systems [3], enabling systematic tuning of electronic properties. Compared to 4,4'-dibromotriphenylamine (MW 403.12 g/mol) , the larger molecular framework of DBPTPA (MW 479.21 g/mol) provides greater structural versatility for accessing lower-bandgap materials relevant to OPV donor design and OFET semiconductor layers.

Quality-Critical Procurement for Reproducible Polymer Synthesis in Academic and Industrial R&D

Laboratories requiring batch-to-batch consistency for Suzuki polycondensation reactions prioritize DBPTPA due to its well-characterized physical properties. The compound's reproducible melting point (136.0-140.0 °C) across multiple independent sources [4] provides a reliable quality control metric absent for simpler analogs like 4,4'-dibromotriphenylamine, whose thermal properties lack consensus documentation. Additionally, commercial suppliers offer DBPTPA at ≥97-98% purity [5], a specification critical for minimizing side reactions and achieving predictable molecular weights in step-growth polymerization.

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